SU11657 SU11657 SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20738990
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

SU11657

CAS No.:

Cat. No.: VC20738990

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

SU11657 -

Specification

Appearance Solid powder

Introduction

Structural and Pharmacological Properties

SU11657 belongs to the class of synthetic small-molecule inhibitors that selectively target class III/V receptor tyrosine kinases (RTKs) . These RTKs play crucial roles in cellular processes including angiogenesis, tumor cell proliferation, and cell survival . The compound is designed to interfere with signaling pathways that are often dysregulated in cancer, contributing to tumor growth and progression.

As a multitargeted tyrosine kinase inhibitor, SU11657 exerts its effects through simultaneous inhibition of several key receptors: platelet-derived growth factor receptors (PDGFR), vascular endothelial growth factor receptors (VEGFR), stem cell factor receptor (c-KIT), and FMS-related tyrosine kinase 3 (FLT3) . This multi-targeting approach provides a strategic advantage over single-target therapies, as it allows for concurrent disruption of several tumor-promoting pathways.

In experimental settings, SU11657 has been administered orally at a dose of 40 mg/kg daily, demonstrating good tolerability and significant antitumor effects . The oral bioavailability makes it particularly attractive for potential clinical applications, as it simplifies administration and improves patient compliance compared to injectable therapies.

Mechanism of Action

Inhibition of RTK Signaling

SU11657 primarily exerts its anticancer effects through selective inhibition of class III/V receptor tyrosine kinases . These receptors, when activated by their respective ligands, initiate signaling cascades that promote cell survival, proliferation, and angiogenesis. By blocking these receptors, SU11657 disrupts these pathways, leading to decreased tumor growth and increased apoptosis.

The compound's multitargeted approach is particularly effective because cancer progression typically involves multiple redundant pathways. By simultaneously inhibiting PDGFR, VEGFR, c-KIT, and FLT3, SU11657 can overcome the compensatory mechanisms that often limit the efficacy of single-target therapies .

Antiangiogenic Effects

One of the most significant effects of SU11657 is its potent antiangiogenic activity. Angiogenesis, the formation of new blood vessels, is essential for tumor growth beyond a certain size. By targeting VEGFR and PDGFR, which are critical for endothelial cell proliferation and blood vessel formation, SU11657 effectively reduces tumor vascularization .

In experimental neuroblastoma models, SU11657 significantly reduced several parameters of angiogenesis, including vessel number, vessel length per tumor volume, vessel volume per tumor volume, and vessel surface area per tumor volume . This reduction in tumor vasculature limits the supply of oxygen and nutrients to the tumor, contributing to the compound's antitumor activity.

Experimental Studies in Neuroblastoma Models

Study Design and Methodology

The efficacy of SU11657 has been extensively evaluated in preclinical neuroblastoma models. In one key study, athymic mice with subcutaneous human neuroblastoma xenografts from three different cell lines (SK-N-AS, IMR-32, and SH-SY5Y) were treated with oral SU11657 at a dose of 40 mg/kg daily . The treatment continued for 10 days for SK-N-AS, 18 days for SH-SY5Y, and 20 days for IMR-32 xenografts, with additional groups receiving extended treatment for 40 days .

The neuroblastoma cell lines used in the study represented different biological subtypes: fast-growing SK-N-AS, MYCN-amplified IMR-32, and SH-SY5Y . This diversity allowed for the assessment of SU11657's efficacy across different neuroblastoma phenotypes, providing a more comprehensive understanding of its potential clinical applications.

Tumor Growth Inhibition

SU11657 demonstrated remarkable efficacy in inhibiting the growth of all three neuroblastoma xenograft types. After the initial treatment period, tumor growth was inhibited by 90% in SK-N-AS xenografts, 93.8% in IMR-32 xenografts, and 88% in SH-SY5Y xenografts compared to control groups . These results are summarized in Table 1.

Table 1: Tumor Growth Inhibition by SU11657 in Neuroblastoma Xenografts

Cell LineTreatment Duration (days)Growth Inhibition (%)Treated/Control RatioStatistical Significance
SK-N-AS1090.00.10p < 0.001
SH-SY5Y1888.00.11p < 0.001
IMR-322093.80.06p < 0.001

During extended treatment (40 days), tumors continued to grow but at a significantly reduced rate. The tumor volume increased by only 24% for SK-N-AS, 4.6% for SH-SY5Y, and 83% for IMR-32 compared to the measurements at the end of the initial treatment period . Importantly, no signs of toxicity were observed in the treated animals, indicating a favorable safety profile.

Molecular and Cellular Effects

Growth Factor Plasma Concentrations

SU11657 treatment led to interesting changes in plasma concentrations of growth factors relevant to tumor angiogenesis and cell survival. Treatment initially reduced plasma concentrations of VEGF-A in all groups . In contrast, plasma concentrations of PDGF-BB and stem cell factor (SCF) increased during therapy .

Table 3: Changes in Growth Factor Plasma Concentrations During SU11657 Treatment

Growth FactorShort-term Treatment EffectLong-term (40 days) Treatment Effect
VEGF-AInitial decrease in absolute levels; increase per ml tumor volumeDecrease per ml tumor volume compared to short-term
PDGF-BBIncrease in absolute levels; increase per ml tumor volumeDecrease per ml tumor volume compared to short-term
SCFIncrease in absolute levels; increase per ml tumor volumeDecrease per ml tumor volume compared to short-term

The initial increase in growth factor concentrations per tumor volume might be attributed to the release of these factors from apoptotic and necrotic cells during treatment . The subsequent decrease after extended treatment could indicate a reduction in functional tumor burden, clearance of released growth factors from circulation, or development of alternative angiogenic pathways by the tumor .

Effects on Apoptosis and Cell Proliferation

SU11657 treatment significantly increased the fraction of apoptotic cells in all three neuroblastoma models at the end of the initial treatment period . This increase in apoptosis became even more pronounced after extended treatment (40 days) . Interestingly, cell proliferation rates remained relatively constant throughout the treatment period .

This pattern of increased apoptosis without changes in proliferation explains the net reduction in tumor growth observed during SU11657 treatment. The induction of apoptosis may result from either direct effects on tumor cell RTK signaling that promotes survival, indirect effects of angiogenesis inhibition leading to nutrient and oxygen deprivation, or disruption of cross-talk between tumor cells and endothelial cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator